molecular formula C8H10N2O5 B12800284 Imidazole oxoglurate CAS No. 81560-40-9

Imidazole oxoglurate

Cat. No.: B12800284
CAS No.: 81560-40-9
M. Wt: 214.18 g/mol
InChI Key: BGCSODZZSVSCEN-UHFFFAOYSA-N
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Description

Properties

CAS No.

81560-40-9

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

1H-imidazole;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C3H4N2/c6-3(5(9)10)1-2-4(7)8;1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);1-3H,(H,4,5)

InChI Key

BGCSODZZSVSCEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O

Related CAS

82599-25-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole oxoglurate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions under different conditions. These reactions are optimized for efficiency and yield, utilizing catalysts and diverse conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Imidazole oxoglurate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, ammonia, and various catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde can lead to the formation of amino imines, which can further cyclize to form substituted imidazoles .

Scientific Research Applications

Imidazole oxoglurate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazole oxoglurate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Pyrrole exhibits the highest ozone reactivity due to its electron-rich aromatic system, where nitrogen enhances ring electron density. Imidazole’s dual nitrogen atoms moderate its reactivity, while pyrazole’s lower reactivity stems from electron-withdrawing effects of adjacent nitrogen atoms .
  • Stoichiometry : Pyrazole requires ~5× more ozone than imidazole or pyrrole for complete degradation, likely due to competing hydroxyl radical ($^\bullet\text{OH}$) pathways at higher pH .

Reaction Mechanisms

  • Imidazole: Ozone attacks the C4-C5 double bond, forming a triazole intermediate that hydrolyzes into cyanate, formamide, and formate. No ROS are generated .
  • Pyrrole : Reacts via Criegee (ozonide formation) and oxygen-addition pathways, yielding maleimide (a stable ring product) and formamide/formate via ring-opening .
  • Pyrazole : Proposed mechanisms involve hydroxylation or ring-opening, but products remain poorly characterized. Hydroxypyrazoles are hypothesized intermediates with higher ozone reactivity than the parent compound .

Environmental and Toxicological Implications

Compound Product Stability Toxicity Concerns
Imidazole Formamide (biodegradable) Low persistence; potential toxicity from $N$-formylated byproducts in complex structures .
Pyrrole Maleimide (reactive) Reacts with thiol groups in proteins, analogous to toxic α,β-unsaturated carbonyls .
Pyrazole Unknown Unidentified transformation products may pose risks due to postulated reactivity .

Key Findings :

  • Imidazole’s products (e.g., formamide) are less persistent but may contribute to toxicity in functionalized derivatives .
  • Pyrrole-derived maleimide is highly electrophilic, posing risks to aquatic organisms via protein adduct formation .
  • Pyrazole’s incomplete degradation and unknown products highlight the need for further research .

pH-Dependent Behavior

  • Imidazole : Reactivity decreases under acidic conditions (pH 2), with formate yields dropping significantly .
  • Pyrrole : Formamide yields remain stable across pH 2–11, but formate production increases at pH 11, suggesting alternative pathways .
  • Pyrazole : High $^\bullet\text{OH}$ yields at pH 11 (87%) indicate radical-dominated degradation, complicating ozonation efficiency .

3. Conclusion Imidazole’s ozonation profile is distinct from pyrrole and pyrazole in terms of kinetics, mechanisms, and environmental impact. While imidazole and pyrrole degrade efficiently via defined pathways, pyrazole’s recalcitrance and unknown products underscore challenges in water treatment. Future studies should prioritize elucidating pyrazole’s transformation products and assessing long-term ecotoxicological effects of imidazole derivatives.

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